molecular formula C17H19NO2 B4036136 2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4036136
M. Wt: 269.34 g/mol
InChI Key: LJJZQYNKZXCXAZ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2,4-Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

    Hydrogenation: The final step could involve hydrogenation to achieve the hexahydro form.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenyl)isoindole-1,3(2H)-dione: Lacks the hexahydro form.

    2-(2,4-dimethylphenyl)hexahydroisoindole: Similar structure but different functional groups.

Uniqueness

2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-9-3-6-13(10(2)7-9)18-16(19)14-11-4-5-12(8-11)15(14)17(18)20/h3,6-7,11-12,14-15H,4-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJZQYNKZXCXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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2-(2,4-dimethylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

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